molecular formula C24H28N2O7S B13778164 Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester CAS No. 77248-42-1

Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester

Cat. No.: B13778164
CAS No.: 77248-42-1
M. Wt: 488.6 g/mol
InChI Key: BMDUNRRKTQQENX-UHFFFAOYSA-N
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Description

Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester is a complex organic compound with the molecular formula C20H32N2O3S It is known for its unique structure, which includes a carbamic acid moiety linked to a sulfinyl group and two benzofuranyl esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester typically involves the reaction of carbamic acid derivatives with sulfinyl compounds under controlled conditions. One common method involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl alcohol with a sulfinyl chloride in the presence of a base, followed by the addition of a carbamic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzyme function. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester is unique due to its sulfinyl linkage, which imparts distinct chemical properties and reactivity compared to other carbamic acid derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

77248-42-1

Molecular Formula

C24H28N2O7S

Molecular Weight

488.6 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonylamino]methylsulfinylmethyl]carbamate

InChI

InChI=1S/C24H28N2O7S/c1-23(2)11-15-7-5-9-17(19(15)32-23)30-21(27)25-13-34(29)14-26-22(28)31-18-10-6-8-16-12-24(3,4)33-20(16)18/h5-10H,11-14H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

BMDUNRRKTQQENX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NCS(=O)CNC(=O)OC3=CC=CC4=C3OC(C4)(C)C)C

Origin of Product

United States

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